1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives These compounds are known for their diverse biological activities and are widely used in pharmaceutical and material science applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach is the functionalization of quinoxalin-2(1H)-ones via C–H bond activation. The reaction conditions often involve the use of transition metal-free catalysts and visible light to promote the desired transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. For example, the use of continuous-flow photoredox catalysis has been demonstrated to achieve high yields of C-3-alkylated quinoxalin-2(1H)-ones . This method utilizes inexpensive alkyl amines and visible light to drive the reaction, making it an environmentally friendly and cost-effective approach.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation but often involve mild temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinoxaline compounds .
Scientific Research Applications
1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Due to its diverse biological activities, the compound is investigated for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to inhibit protein kinases, which play a crucial role in cell signaling and regulation . By binding to these enzymes, the compound can modulate various cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share the quinoxaline core structure and exhibit similar biological activities.
3-Aminoquinoxalinones: These derivatives are known for their applications in medicinal chemistry and share some structural similarities with the target compound.
Uniqueness
The presence of the cyclopentyl and phenylsulfonyl groups, along with the pyrroloquinoxaline core, enhances its bioactivity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H20N4O2S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-cyclopentylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H20N4O2S/c22-20-19(28(26,27)15-10-2-1-3-11-15)18-21(25(20)14-8-4-5-9-14)24-17-13-7-6-12-16(17)23-18/h1-3,6-7,10-14H,4-5,8-9,22H2 |
InChI Key |
AKXRPNVUBKWSBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N |
Origin of Product |
United States |
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